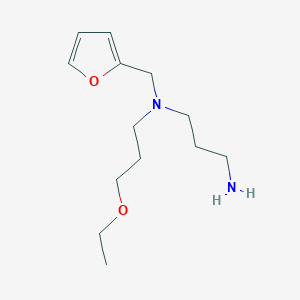
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine
Overview
Description
“N-(3-chlorobenzyl)-N-methylpiperidin-4-amine” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or reductive amination .Scientific Research Applications
1. Synthesis and Functionalization
N-methyl- and N-alkylamines, including structures like N-(3-chlorobenzyl)-N-methylpiperidin-4-amine, are critical in academic research and industrial production, especially in life-science molecules. The development of methods for the synthesis and functionalization of these amines using cost-effective and earth-abundant metal-based catalysts is an area of active research. For instance, an expedient reductive amination process using nitrogen-doped, graphene-activated Co3O4-based catalysts has been developed for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).
2. Catalysis and Organic Synthesis
In organic synthesis, the functionalization of amines is a key step in creating bioactive compounds. For example, ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes has been utilized to synthesize cyclic imines and indoles, demonstrating the versatility of these amines in complex organic synthesis (Kondo et al., 2002).
3. In Photoredox Catalysis
Aromatic carbon-hydrogen functionalization via photoredox catalysis is another application. A study shows the use of an organic photoredox-based catalyst system, including a nitroxyl radical, for site-selective amination of aromatics with heteroaromatic azoles. This demonstrates the application of N-methylpiperidine derivatives in photoredox catalysis for pharmaceutical research (Romero et al., 2015).
4. Antimicrobial Applications
Sterically hindered amine monomers derived from N-methylpiperidine have been synthesized and applied to various materials like silica gel, cellulose, and polyurethane to produce antimicrobial activity. This application is significant in water treatment and medical contexts (Barnes et al., 2007).
5. Liquid-liquid Phase Separation Studies
The study of liquid-liquid phase separation, particularly in systems involving N-methylpiperidine and water, is important for understanding the aggregation and hydrophobic hydration of such solutions. This research is crucial in understanding the behavior of amines in different environments (Marczak et al., 2013).
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVRGHGFPQDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3081993.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B3082010.png)
![(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082023.png)

![6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]](/img/structure/B3082045.png)
![N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine](/img/structure/B3082049.png)


